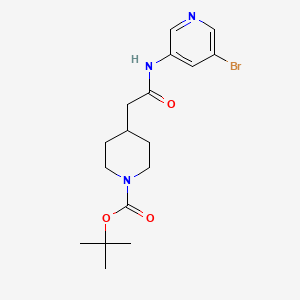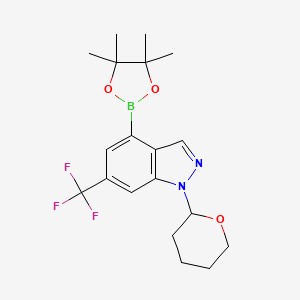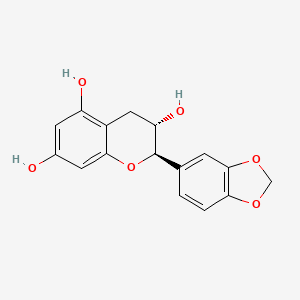
1-(1-Piperazinylmethyl)cyclopropanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Piperazinylmethyl)cyclopropanemethanol is a chemical compound with the molecular formula C9H18N2O. It is known for its unique structure, which includes a cyclopropane ring and a piperazine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Piperazinylmethyl)cyclopropanemethanol typically involves the reaction of cyclopropanemethanol with piperazine. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Piperazinylmethyl)cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropylmethanol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1-Piperazinylmethyl)cyclopropanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Piperazinylmethyl)cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of certain enzymes and modulation of neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanemethanol: A simpler analog without the piperazine moiety.
1-Methylpiperazine: Contains the piperazine ring but lacks the cyclopropane group.
PDI Inhibitor IV, LOC14: A compound with a similar piperazine structure but different functional groups.
Uniqueness
1-(1-Piperazinylmethyl)cyclopropanemethanol is unique due to its combination of a cyclopropane ring and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
[1-(piperazin-1-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H18N2O/c12-8-9(1-2-9)7-11-5-3-10-4-6-11/h10,12H,1-8H2 |
InChI-Schlüssel |
NWTLSLUWYLWLMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN2CCNCC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)


![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)


![1-(1-Ethyl-pentyl)-[1,4]diazepane](/img/structure/B13925143.png)
![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)





![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)
